ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate
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Overview
Description
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is an organic compound that belongs to the class of phenoxybutenoates These compounds are characterized by the presence of a phenoxy group attached to a butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate typically involves the following steps:
Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce bromine atoms at specific positions on the phenol ring.
Formylation: The brominated phenol undergoes formylation to introduce a formyl group at the 6-position.
Esterification: The formylated bromophenol is then reacted with ethyl acetoacetate under basic conditions to form the desired butenoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and formylation reactions, followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted phenoxybutenoates.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the development of biologically active compounds.
Medicine: The compound could be explored for its potential pharmacological properties.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the formyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenoxy-2-butenoate: Lacks the bromine atoms and formyl group.
Ethyl (E)-4-(2,4-dichloro-6-formylphenoxy)-2-butenoate: Contains chlorine atoms instead of bromine.
Ethyl (E)-4-(2,4-dibromo-6-methylphenoxy)-2-butenoate: Contains a methyl group instead of a formyl group.
Uniqueness
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is unique due to the presence of both bromine atoms and a formyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2O4/c1-2-18-12(17)4-3-5-19-13-9(8-16)6-10(14)7-11(13)15/h3-4,6-8H,2,5H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIYQPCPWUKYNX-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCOC1=C(C=C(C=C1Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/COC1=C(C=C(C=C1Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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